molecular formula C9H20N2O4S B13653840 tert-butyl N-(4-sulfamoylbutyl)carbamate

tert-butyl N-(4-sulfamoylbutyl)carbamate

Cat. No.: B13653840
M. Wt: 252.33 g/mol
InChI Key: RMPQAUMJLFPTTJ-UHFFFAOYSA-N
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Description

Contextualization of the Carbamate (B1207046) Functional Group in Advanced Chemical Research

The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. Its utility stems from a combination of stability and tunable reactivity. The tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most widely used protecting groups for amines in peptide synthesis and other areas of organic chemistry. organic-chemistry.org The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under mildly acidic conditions, providing a reliable method for unmasking the amine functionality at the desired stage of a synthesis. organic-chemistry.org

Beyond its role as a protecting group, the carbamate linkage is a key structural feature in many pharmaceutical agents and prodrugs. Carbamates can act as bioisosteres of amide bonds, offering improved metabolic stability and cell permeability. nbinno.com This has led to their incorporation into a diverse array of therapeutic agents. The ability of the carbamate moiety to engage in hydrogen bonding also contributes to its significance in drug design, influencing the binding affinity of molecules to their biological targets.

Significance of Sulfonamide Moieties in Chemical Biology and Synthesis

The sulfonamide functional group (-SO₂NH₂) is another stalwart of medicinal chemistry, most famously recognized in the sulfa class of antibiotics. This moiety imparts a range of valuable physicochemical and biological properties to a molecule. Sulfonamides are crucial pharmacophores in a wide variety of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

In the realm of chemical biology and synthesis, the sulfonamide group serves as a versatile synthetic handle. It can participate in a variety of chemical reactions, allowing for the introduction of diverse substituents. Furthermore, the sulfonamide moiety is a good hydrogen bond donor and acceptor, which can facilitate molecular recognition and binding to biological macromolecules. Its tetrahedral geometry and electronic properties also make it a valuable component in the design of enzyme inhibitors.

Overview of tert-Butyl N-(4-sulfamoylbutyl)carbamate as a Subject of Academic Inquiry

"this compound" is primarily recognized and utilized as a bifunctional building block in organic synthesis. Its structure, featuring a Boc-protected amine at one end of a butyl chain and a terminal sulfonamide at the other, makes it an ideal intermediate for the synthesis of more complex molecules. The differential reactivity of the two functional groups allows for a stepwise and controlled elaboration of the molecular structure.

Academic and industrial inquiry into this specific compound is largely centered on its application as a synthetic intermediate. For instance, the Boc-protected amine can be carried through several synthetic steps before its deprotection to reveal a primary amine. This newly exposed amine can then be further functionalized, for example, through acylation, alkylation, or participation in coupling reactions. Simultaneously, the sulfonamide group can be used as a handle for further chemical modification or as a key pharmacophore in the final target molecule.

While detailed research focusing solely on the properties of "this compound" is not extensively documented, its value is evident in its commercial availability and implicit use in synthetic pathways aimed at producing novel bioactive compounds. The compound provides a pre-packaged, versatile scaffold for researchers engaged in drug discovery and the development of new chemical entities.

Properties

IUPAC Name

tert-butyl N-(4-sulfamoylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4S/c1-9(2,3)15-8(12)11-6-4-5-7-16(10,13)14/h4-7H2,1-3H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQAUMJLFPTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl N 4 Sulfamoylbutyl Carbamate

Strategic Approaches to Sulfamoylbutyl Chain Elaboration

The synthesis of the sulfamoylbutyl portion of the molecule requires strategic planning regarding the sequence of reactions, particularly the introduction of the N-Boc (tert-butyloxycarbonyl) protecting group.

Synthesis via N-Boc Protection of Amines with Sulfamoylbutyl Fragments

A primary strategy involves the direct N-Boc protection of a pre-formed amine containing the sulfamoylbutyl fragment, such as 4-aminobutane-1-sulfonamide. This approach is straightforward, relying on the selective reaction of the primary amine in the presence of the sulfonamide group. The protection of amines with a tert-butyloxycarbonyl (Boc) group is a widely used reaction in organic synthesis due to the stability of the resulting carbamate (B1207046) under various conditions. nih.gov

Classical and Modern Methodologies for Carbamate Formation

The formation of the tert-butyl carbamate is a critical step in the synthesis, with several established and contemporary methods available.

Utilization of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Carbamate Synthesis

The most common and widely used reagent for the introduction of the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. wikipedia.orgchemicalbook.com This reagent reacts with primary amines in the presence of a base to form the corresponding N-tert-butoxycarbonyl derivative. wikipedia.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or under aqueous conditions. wikipedia.orgchemicalbook.com The use of a base like sodium bicarbonate is common in aqueous conditions to neutralize the acidic byproduct. wikipedia.org

ReagentBaseSolventConditionsReference
Di-tert-butyl dicarbonate (Boc₂O)Sodium BicarbonateAqueous- wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O)4-dimethylaminopyridine (DMAP)Acetonitrile- wikipedia.orgchemicalbook.com
Di-tert-butyl dicarbonate (Boc₂O)-Water-acetoneCatalyst-free nih.gov

This table presents common conditions for N-Boc protection using Di-tert-butyl dicarbonate.

Alternative Reagents and Conditions for N-tert-Butyloxycarbonylation

While Boc₂O is the most prevalent reagent, other methods for N-tert-butyloxycarbonylation have been developed. These alternatives can offer advantages in specific synthetic contexts, such as improved yields or milder reaction conditions. For instance, 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON) has been used in the presence of a base like triethylamine. nih.gov Another approach involves the use of tert-butyl chloroformate, although its use is less common due to its instability.

Recent advancements have also explored more sustainable and efficient methods. For example, a novel methodology for the direct transformation of Boc-protected amines into other carbamates has been reported, utilizing tert-butoxide lithium as the sole base, which avoids the need for hazardous reagents and metal catalysts. rsc.orgresearchgate.net

Catalytic Systems in the Synthesis of tert-Butyl N-(4-sulfamoylbutyl)carbamate

The efficiency of the N-Boc protection step can often be enhanced through the use of catalysts. 4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst that significantly accelerates the reaction of amines with Boc₂O. chemicalbook.com The catalytic activity of DMAP is well-documented and it is often used in conjunction with Boc₂O for the protection of amines. nih.govchemicalbook.com

Research has also explored other catalytic systems to promote N-tert-butyloxycarbonylation under milder or more environmentally friendly conditions. For instance, various Lewis acids and solid-supported catalysts have been investigated. nih.gov Furthermore, organocatalysts have been employed for the N-Boc protection of amines. researchgate.net The development of catalyst-free systems, such as conducting the reaction in a water-acetone mixture, represents a move towards greener chemistry. nih.gov

CatalystReagentConditionsKey FeatureReference
4-(Dimethylamino)pyridine (DMAP)Di-tert-butyl dicarbonate (Boc₂O)AcetonitrileHighly efficient wikipedia.orgchemicalbook.comchemicalbook.com
NoneDi-tert-butyl dicarbonate (Boc₂O)Water-acetoneEco-friendly, catalyst-free nih.gov

This table highlights catalytic systems used in the synthesis of N-Boc carbamates.

Palladium-Catalyzed Approaches to N-Boc Protected Derivatives

Palladium catalysis offers powerful and versatile methods for C-N bond formation, which can be adapted for the synthesis of sulfonamides and their N-Boc protected precursors. Transition-metal-catalyzed reactions, particularly with palladium complexes, have become essential for constructing the N-(hetero)aryl sulfonamide structural motif, which is prevalent in pharmaceuticals. thieme-connect.combohrium.com While direct palladium-catalyzed synthesis of alkylsulfonamides is less common, related methodologies provide a framework for potential synthetic routes.

One relevant approach is the palladium-catalyzed three-component aminosulfonylation of aryl, alkenyl, and heteroaryl halides. nih.gov In this method, a halide, a sulfur dioxide equivalent such as DABSO (DABCO·(SO₂)₂), and a nitrogen nucleophile like an N,N-dialkylhydrazine are coupled to form N-aminosulfonamides in good to excellent yields. nih.gov The operational simplicity and tolerance for various substituents make this an attractive, albeit indirect, route. For the target molecule, a strategy could be envisioned where a Boc-protected 4-halobutyl amine derivative undergoes a palladium-catalyzed reaction with an ammonia (B1221849) surrogate and a sulfur dioxide source.

Furthermore, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are well-established for coupling amines with aryl halides and nonaflates. organic-chemistry.orgbeilstein-journals.org These reactions could be applied to couple a pre-formed sulfonamide with a Boc-protected haloamine or vice versa, although C(sp³)-N coupling remains more challenging than C(sp²)-N coupling. The development of specialized ligands and well-defined Pd(II)-NHC (N-Heterocyclic Carbene) catalysts has expanded the scope to include more complex substrates, including aliphatic amides. nsf.gov

Table 1: Examples of Palladium-Catalyzed Reactions for C-N Bond Formation
Reaction TypeCatalyst / LigandSubstratesKey FeatureReference
AminosulfonylationPd(OAc)₂ / XantphosAryl halides, DABSO, HydrazinesThree-component synthesis of N-aminosulfonamides. nih.gov
AminationPd₂(dba)₃ / SPhosAryl nonaflates, AminesFast protocol with excellent functional group tolerance. organic-chemistry.org
N-ArylationPd(OAc)₂Cyclic iodonium (B1229267) salts, AnilinesDirect synthesis of N-arylcarbazoles via a cascade reaction. beilstein-journals.org
Amide Cross-CouplingPd(II)-NHCN,N-pym/Boc amides, Boronic acidsSelective N-C(O) cleavage and coupling of aliphatic amides. nsf.gov

Role of Lewis Acids and Organocatalysts in Carbamate Synthesis

Lewis Acids

Lewis acids play a crucial role in activating substrates for the formation of carbamates and sulfonamides. They can promote N-acylation of less nucleophilic compounds like carbamates by coordinating to the carbonyl oxygen of the acylating agent. semanticscholar.orgresearchgate.net For instance, a catalytic amount of zinc chloride (ZnCl₂) has been shown to effectively promote the N-acylation of various carbamates with carboxylic acid anhydrides under solvent-free conditions, affording N-acyl products in good yields. semanticscholar.org

More directly related to the synthesis of the sulfamoyl moiety, Lewis acids can catalyze the conversion of sulfonyl fluorides and sulfamoyl fluorides into sulfonamides and sulfamides. nih.gov A method utilizing Ca(NTf₂)₂ as a catalyst facilitates the reaction between sulfamoyl fluorides and silyl (B83357) amines via sulfur fluoride (B91410) exchange (SuFEx), providing a direct route to S-N bond formation under mild conditions. nih.gov Another notable application is the Lewis acid (BF₃•OEt₂) promoted cyclization of N-sulfonyl vinylogous carbamates to construct pyrrole (B145914) rings, demonstrating their utility in manipulating complex precursors containing both carbamate and sulfonamide-like functionalities. nih.gov

Table 2: Lewis Acid-Catalyzed Transformations
Lewis AcidTransformationSubstratesConditionsYieldReference
ZnCl₂ (cat.)N-AcylationBenzyl (B1604629) carbamate, Acetic anhydrideSolvent-free, RT95% semanticscholar.org
Ca(NTf₂)₂ (cat.)SuFEx ReactionSulfamoyl fluoride, Silyl amineMeCN, 80 °C35-99% nih.gov
BF₃•OEt₂CyclizationN-sulfonyl vinylogous carbamateCH₂Cl₂, RT44-85% nih.gov

Organocatalysts

Organocatalysis offers a metal-free alternative for synthesizing chiral building blocks relevant to N-Boc protected structures. Asymmetric Mannich-type reactions using simple organocatalysts like (S)-proline can generate N-Boc protected β-amino sulfones with good yields and enantioselectivities. nih.govresearchgate.netorgsyn.org These reactions proceed under mild conditions and often use bench-stable precursors, avoiding the need to handle unstable imines by generating them in situ. nih.gov The resulting Mannich adducts are versatile intermediates that can be converted into valuable compounds such as β-amino acids. nih.gov This methodology highlights the potential of organocatalysis to create stereocenters in molecules that contain both N-Boc and sulfonyl groups, which could be precursors to the target structure.

Chemo- and Regioselectivity in the Synthesis of N-(4-sulfamoylbutyl)carbamates

Synthesizing a molecule with two different nitrogen-containing functional groups, such as this compound, requires precise control over chemo- and regioselectivity. The synthetic strategy must selectively target either the amine for Boc protection or a precursor group for sulfonamide formation, without affecting the other functionality.

A key challenge is differentiating between the nucleophilicity of an amino group and a sulfonamide nitrogen. Research has shown that selective N-arylation of unprotected aminobenzenesulfonamides can be achieved by tuning the reaction conditions. thieme-connect.com In a copper-catalyzed Chan–Evans–Lam cross-coupling, variation of the copper source, solvent, and base can direct the arylation to either the amino or the sulfonamide nitrogen, demonstrating exquisite chemoselectivity. thieme-connect.com

Another strategy involves sequential protection and functionalization. A plausible route to the target compound would start with 1,4-diaminobutane. One amino group could be selectively protected with a Boc group. Such selective mono-N-Boc protection can often be achieved under catalyst-free conditions using di-tert-butyl dicarbonate in an aqueous solvent system, which yields the desired product cleanly and rapidly. nih.gov The remaining free amino group on the resulting tert-butyl N-(4-aminobutyl)carbamate could then be converted to the sulfonamide. This is typically done by reacting the amine with sulfamoyl chloride or by a two-step process involving reaction with sulfuryl chloride followed by ammonolysis.

Selectivity can also be demonstrated in the alkylation of sulfamides. Under Mitsunobu conditions, alkylation occurs selectively on the more nucleophilic nitrogen of a Boc-protected sulfamide, showcasing how a protecting group can direct reactivity. nih.gov These examples underscore that by carefully choosing reagents, catalysts, and protecting group strategies, high levels of selectivity can be achieved in the synthesis of bifunctional molecules like N-(4-sulfamoylbutyl)carbamates.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability in Academic Settings

Several synthetic routes can be envisioned for the preparation of this compound in an academic laboratory, each with distinct advantages regarding efficiency, cost, and scalability.

Classical Linear Synthesis: This is arguably the most straightforward approach for an academic setting. It would involve the selective mono-Boc protection of 1,4-diaminobutane, followed by the sulfonamidation of the remaining primary amine. The N-Boc protection step is highly efficient and can be performed under catalyst-free, environmentally benign conditions (water-acetone mixture), making it easily scalable. nih.gov The subsequent sulfonamide formation from the resulting tert-butyl N-(4-aminobutyl)carbamate and a sulfamoylating agent (e.g., sulfamoyl chloride) is a standard transformation. This route is linear, relies on well-established reactions, and uses readily available starting materials, making it highly practical and scalable at the gram-level.

Transition-Metal-Catalyzed Routes: Approaches using palladium catalysis offer convergent strategies but introduce complexity. bohrium.comnih.gov For example, a palladium-catalyzed coupling of a sulfonamide with a tert-butyl (4-halobutyl)carbamate could be possible. While powerful, these methods require expensive and often air-sensitive catalysts and ligands. Purification to remove residual metal traces can be challenging, and reaction optimization is often required. For these reasons, while offering synthetic novelty, they may be less efficient and practical for scale-up in a typical academic lab compared to the classical route.

Lewis Acid and Organocatalytic Routes: These methods are most relevant for creating complex or chiral analogues. Organocatalytic methods offer mild, metal-free conditions for producing chiral building blocks. nih.gov Lewis acid-catalyzed reactions can enable transformations that are otherwise difficult, such as the direct formation of S-N bonds from sulfamoyl fluorides. nih.gov While highly valuable for specific applications, these routes may not be the most direct or efficient path for the achiral target compound itself. Their scalability depends on the cost and stability of the catalyst.

Comparative Summary

For the specific synthesis of this compound in an academic context, the classical linear approach represents the most efficient and scalable option. Its reliance on high-yielding, well-documented reactions and inexpensive, readily available reagents makes it superior for producing the target compound in quantity. Transition-metal-catalyzed and other catalytic routes offer greater value in the synthesis of more complex, substituted, or chiral derivatives where classical methods may fail.


Chemical Transformations and Reactivity of Tert Butyl N 4 Sulfamoylbutyl Carbamate

Deprotection Strategies for the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions and its susceptibility to cleavage under acidic conditions. The removal of the Boc group from tert-butyl N-(4-sulfamoylbutyl)carbamate unmasks the primary amine, yielding 4-aminobutane-1-sulfonamide, a key intermediate for further functionalization.

Acid-Mediated Cleavage Mechanisms

The most common method for Boc deprotection involves treatment with a strong acid. The mechanism proceeds through protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation. This process forms a transient carbamic acid intermediate, which readily undergoes decarboxylation to release the free amine and carbon dioxide gas.

The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or other molecules present in the reaction mixture. To prevent these side reactions, scavenger reagents such as anisole (B1667542) or triethylsilane are often added to trap the cation.

A variety of acidic reagents can be employed for this transformation, each with specific advantages regarding strength, solvent compatibility, and reaction conditions.

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

Reagent Typical Conditions Notes
Trifluoroacetic Acid (TFA) Neat or in Dichloromethane (DCM), 0°C to RT Highly effective and common; reaction is typically fast. The product is obtained as a trifluoroacetate (B77799) salt.
Hydrochloric Acid (HCl) In solvents like 1,4-dioxane, methanol, or ethyl acetate (B1210297) Provides the amine as a hydrochloride salt, which is often a stable, crystalline solid.
Phosphoric Acid (H₃PO₄) Aqueous solutions A milder, environmentally benign alternative that can offer selectivity in the presence of other acid-labile groups. masterorganicchemistry.com
Sulfuric Acid (H₂SO₄) In tert-butyl acetate A strong acid system suitable for robust substrates. libretexts.org

Transition Metal-Catalyzed Deprotection

While acid-mediated cleavage is highly effective, the harsh conditions can be incompatible with sensitive functional groups elsewhere in a molecule. In such cases, milder deprotection strategies are required. Transition metal catalysis offers an alternative pathway for Boc removal under neutral or near-neutral conditions.

Several methods utilizing sustainable and inexpensive metal salts have been developed. For instance, iron(III) salts have been shown to efficiently catalyze the selective deprotection of N-Boc groups. wuxibiology.comrsc.org This method is often cleaner, and in some cases, may not require extensive purification. wuxibiology.com Other metal salts, such as those of zinc, indium, and cerium, have also been reported for this purpose, offering a range of options depending on the specific substrate and desired selectivity. rsc.orgmagtech.com.cn

Table 2: Examples of Transition Metal-Based Reagents for Boc Deprotection

Catalyst/Reagent Typical Conditions Reference
Iron(III) Chloride (FeCl₃) Catalytic amount, often with TMSCl, in organic solvent wuxibiology.comrsc.org
Zinc Bromide (ZnBr₂) Stoichiometric or catalytic amounts in DCM magtech.com.cn
Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) Acetonitrile (B52724), room temperature rsc.org
Indium(III) or Zinc(II) salts Refluxing methanol rsc.org

Reactions Involving the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a versatile moiety in organic synthesis and medicinal chemistry. The nitrogen atom is nucleophilic, particularly upon deprotonation, and can participate in a variety of bond-forming reactions. The hydrogen atoms on the nitrogen are acidic, allowing the sulfonamide to act as a hydrogen bond donor.

N-Alkylation and Acylation Reactions

The sulfonamide nitrogen of this compound can be functionalized through alkylation or acylation reactions, typically after deprotonation with a suitable base to form the corresponding sulfonamidate anion.

N-Alkylation involves the reaction of the sulfonamidate with an alkylating agent, such as an alkyl halide. beilstein-journals.org Modern methods also utilize alcohols as alkylating agents through "borrowing hydrogen" methodologies, which are catalyzed by transition metals like manganese, iron, or iridium. nih.govsigmaaldrich.comresearchgate.net These reactions are environmentally benign as they produce water as the only byproduct. nih.govresearchgate.net

N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is typically achieved using acylating agents like acyl chlorides or carboxylic anhydrides. nih.govrsc.org The reaction can be catalyzed by Lewis acids or proceed under basic conditions. nih.govnih.gov N-acylsulfonamides are important structural motifs in many biologically active compounds.

Table 3: Selected Methods for N-Alkylation and N-Acylation of Sulfonamides

Transformation Reagents and Conditions Notes
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃, NaH) Classical and widely used method. beilstein-journals.org
Alcohol, Transition metal catalyst (e.g., Mn, Fe, Ir), Base "Borrowing hydrogen" method; green and efficient. nih.govsigmaaldrich.comresearchgate.net
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine, NaH) Standard method for forming N-acylsulfonamides. rsc.org
Carboxylic anhydride, Lewis acid catalyst (e.g., Cu(OTf)₂) Catalytic method tolerant of various functional groups. nih.gov

Sulfonamide Modifications and Derivative Formation

Beyond simple alkylation and acylation, the sulfonamide group can be modified to generate a wide array of derivatives. These modifications are crucial for tuning the biological and physical properties of molecules in drug discovery and materials science. researchgate.netyoutube.comacs.org

One key transformation is the reaction with amines and sulfonyl chlorides to produce secondary or tertiary sulfonamides, a cornerstone of sulfonamide chemistry. rsc.org Furthermore, the entire sulfonamide moiety can be viewed as a synthetic handle. For instance, reductive cleavage of the N-S bond can be achieved under specific conditions, liberating the corresponding amine and a sulfinate species. This sulfinate can then be trapped with electrophiles to form other sulfur-containing functional groups, such as sulfones, providing a pathway for late-stage functionalization.

Transformations of the Butyl Linker

The n-butyl linker connecting the carbamate and sulfonamide groups is a saturated aliphatic chain. By its nature, it is chemically robust and generally inert to the reaction conditions used to modify the terminal functional groups. This stability is often a desirable feature, as it ensures the integrity of the molecular scaffold during multi-step synthetic sequences.

While direct functionalization of the sp³ C-H bonds of the butyl chain is challenging, it is not impossible. Modern organic chemistry has seen significant advances in the field of C-H activation. nih.gov In principle, transition metal-catalyzed reactions could be employed to selectively functionalize one of the methylene (B1212753) groups, although achieving high regioselectivity on a simple alkyl chain without a directing group in close proximity can be difficult.

Alternatively, radical-based reactions could potentially introduce functionality onto the linker. sigmaaldrich.com For example, reactions like the Hofmann-Löffler-Freytag reaction proceed via a radical mechanism to functionalize a remote C-H bond, though this typically requires specific precursors. wuxibiology.com However, such transformations are considered advanced synthetic methods and are not routine manipulations for a simple alkyl linker. For most practical purposes, the butyl chain in this compound acts as a stable and passive spacer.

Functionalization of the Alkyl Chain

The alkyl chain of this compound can be functionalized through various synthetic strategies, although literature directly pertaining to this specific molecule is limited. However, established methodologies for the alkylation of related N-Boc protected amines and sulfonamides provide a strong basis for predicting its reactivity.

One common approach involves the deprotonation of the N-H bond of the carbamate or sulfonamide followed by alkylation. The choice of base is crucial to achieve selective alkylation. For instance, the use of a strong, non-nucleophilic base can facilitate the formation of a dianion, enabling subsequent reaction with an alkyl halide. A patent describes a process for the Nα-alkylation of Nα-Boc-protected amino acids using a hindered alkoxide base like potassium tert-butoxide (KOtBu) in an inert solvent, followed by the addition of an alkyl halide. This method could potentially be adapted for the alkylation of the sulfonamide nitrogen in this compound.

Alternatively, phase-transfer catalysis (PTC) offers a milder method for alkylation. A patented process details the PTC alkylation of a related carbamate derivative using a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide in the presence of a base like potassium hydroxide (B78521) and an alkylating agent like dimethyl sulfate.

Electrochemical methods also present a viable route for N-alkylation. The alkylation of N-Boc-4-aminopyridine has been achieved using an electrogenerated acetonitrile anion, which acts as a strong base to deprotonate the protected amine, followed by the addition of an alkyl halide. This technique offers high yields under mild conditions. nih.gov

The following table summarizes representative conditions for the N-alkylation of N-Boc protected amines, which could be analogous for the functionalization of the sulfonamide group in this compound.

Substrate TypeBase/CatalystAlkylating AgentSolventTemperatureYield (%)
N-Boc aromatic anilineCs2CO3Alkyl bromideDMF100 °CNot specified
Nα-Boc-protected amino acidPotassium tert-butoxideMethyl iodideTHF-20 °C62-66%
N-Boc-4-aminopyridineElectrogenerated acetonitrile anionAlkyl halideMeCNRoom Temp.78-86% (overall)

The data in this table is based on reactions with analogous compounds and not directly on this compound.

Cyclization Reactions and Ring Formation

The bifunctional nature of this compound, possessing both a nucleophilic sulfonamide and a protected amine, makes it a potential precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization.

Another relevant cyclization strategy is the intramolecular N-Boc–epoxide ring-opening. Although this typically involves an epoxide, it highlights the utility of the N-Boc group in intramolecular ring-forming reactions to generate oxazolidinones and oxazinanones. rsc.org

Furthermore, the active esters of N-Boc protected E-α,β-unsaturated γ-amino acids have been shown to spontaneously transform into the corresponding Z-α,β-unsaturated γ-lactams in the presence of a weak base. nih.gov This demonstrates the propensity of N-Boc protected amino functionalities to participate in cyclization reactions under mild conditions.

The following table illustrates examples of intramolecular cyclization reactions involving N-Boc protected amines, which serve as models for potential cyclizations of this compound derivatives.

Substrate TypeReagents/ConditionsProduct Type
N-Boc derivative with aryne precursorTMP, n-BuLi, THF, -78 °C to 0 °C1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepine
N-Boc aniline-tethered 2,3-disubstituted epoxideRefluxing trifluoroethanol1,3-Oxazolidin-2-one and 1,3-oxazinan-2-one
Active ester of N-Boc protected E-α,β-unsaturated γ-amino acidWeak baseZ-α,β-unsaturated γ-lactam

This data is based on analogous cyclization reactions and does not directly involve this compound.

Coupling Reactions and Complex Molecule Synthesis

The sulfonamide and carbamate moieties of this compound can participate in various coupling reactions, facilitating the synthesis of more complex molecules.

Cross-Coupling Reactions Utilizing the Sulfonamide or Carbamate Features

The N-H bonds of both the sulfonamide and the carbamate can be utilized in cross-coupling reactions to form C-N bonds. Palladium- and copper-catalyzed N-arylation reactions (Buchwald-Hartwig amination) are powerful methods for this purpose. While specific examples with this compound are not reported, the general reactivity of N-Boc carbamates and sulfonamides in such reactions is well-established.

For example, tert-butyl bis(4-bromophenyl)carbamate has been successfully used in Suzuki cross-coupling reactions with (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst to synthesize more complex triarylamine derivatives. mdpi.com

The following table presents examples of cross-coupling reactions involving N-Boc carbamates, illustrating the potential for similar transformations with this compound.

SubstrateCoupling PartnerCatalystBaseSolventProduct TypeYield (%)
tert-Butyl bis(4-bromophenyl)carbamate(4-(hexyloxy)phenyl)boronic acidPd(PPh3)4K2CO3Toluenetert-Butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate73%

The data in this table is derived from a reaction with an analogous N-Boc protected diarylamine.

Amidation and Ureation Reactions

The primary sulfonamide group of this compound can undergo further reactions. For instance, it can be N-acylated to form N-acylsulfonamides.

A highly relevant example is the synthesis of a structurally similar compound, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. This was achieved by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride in the presence of a base, N,N-diisopropylethylamine (DIPEA), in dichloromethane. nih.gov This reaction demonstrates a key amidation process involving the formation of a sulfonamide bond.

The carbamate nitrogen, once deprotected, can also participate in ureation reactions by reacting with isocyanates to form urea (B33335) derivatives.

The following table details the synthesis of a related N-substituted sulfonamide, which exemplifies the amidation potential of the sulfonamide group.

SubstrateReagentBaseSolventProductYield (%)
tert-Butyl 2-(isobutylamino)ethylcarbamatep-Methoxyphenylsulfonyl chlorideN,N-DiisopropylethylamineDichloromethanetert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate42%

This data represents the synthesis of a structurally analogous compound.

Derivatization and Analog Development Based on the Tert Butyl N 4 Sulfamoylbutyl Carbamate Scaffold

Design Principles for Structural Modification

The structural modification of the tert-butyl N-(4-sulfamoylbutyl)carbamate scaffold is guided by established medicinal chemistry principles to optimize potency, selectivity, and pharmacokinetic properties. Key areas for modification include the terminal sulfonamide, the carbamate (B1207046) nitrogen, and the intervening alkyl chain. Structure-activity relationship (SAR) studies on related sulfonamide-containing compounds suggest that modifications at these sites can significantly influence biological activity.

Design strategies often focus on introducing substituents that can engage in specific interactions with biological targets. For instance, the sulfonamide group is a well-known zinc-binding group in many enzyme inhibitors, and its acidity and hydrogen bonding capacity can be modulated by N-substitution. The carbamate moiety can be altered to affect metabolic stability and lipophilicity. The length and substitution of the butyl linker are critical for orienting the terminal functional groups within a target's binding site.

Synthesis of N-Substituted Sulfamoylbutylcarbamate Analogs

The synthesis of N-substituted sulfamoylbutylcarbamate analogs typically involves the reaction of a primary or secondary amine with a sulfonyl chloride derivative. A general approach to synthesize N-substituted analogs of this compound would start with the commercially available 4-aminobutane-1-sulfonamide. The amino group can be protected with a tert-butoxycarbonyl (Boc) group to yield the parent scaffold. Subsequent N-alkylation or N-arylation of the sulfonamide nitrogen can be achieved under basic conditions.

Alternatively, a more versatile route involves the synthesis of various N-substituted 4-aminobutanesulfonamides first, followed by the introduction of the tert-butoxycarbonyl protecting group on the terminal amino group. This approach allows for a wider diversity of substituents to be introduced on the sulfonamide nitrogen.

Table 1: Representative N-Substituted Sulfamoylbutylcarbamate Analogs

Compound IDR Group (on Sulfonamide)Synthetic Approach
1a MethylAlkylation of the parent scaffold with methyl iodide.
1b PhenylReaction with phenylboronic acid under Chan-Lam coupling conditions.
1c Benzyl (B1604629)Alkylation with benzyl bromide.
1d Pyridin-2-ylBuchwald-Hartwig amination with 2-chloropyridine.

Exploration of Varied Alkyl Linker Lengths and Substitutions

The four-carbon alkyl linker in this compound plays a crucial role in determining the spatial relationship between the carbamate and sulfonamide moieties. The length and flexibility of this linker can be systematically varied to probe the optimal distance and conformation required for biological activity. Analogs with shorter (e.g., ethyl, propyl) or longer (e.g., pentyl, hexyl) alkyl chains can be synthesized to understand the impact of linker length on target engagement.

Furthermore, the introduction of substituents on the alkyl chain can impose conformational constraints or introduce new interaction points. For example, the incorporation of a methyl group or a hydroxyl group on the linker could influence the molecule's preferred conformation and polarity.

The synthesis of these analogs would require custom synthesis of the corresponding aminoalkanesulfonamides with varying chain lengths and substitutions, followed by Boc protection of the amino group.

Table 2: Analogs with Varied Alkyl Linkers

Compound IDLinker StructurePotential Impact
2a PropylShorter linker, reduced flexibility.
2b PentylLonger linker, increased flexibility.
2c 2-MethylbutylIntroduction of a chiral center and steric bulk.
2d 3-HydroxybutylIncreased polarity and potential for hydrogen bonding.

Introduction of Aromatic and Heterocyclic Moieties into the Sulfamoylbutylcarbamate Structure

Incorporating aromatic and heterocyclic rings into the structure of this compound can significantly enhance its drug-like properties. These moieties can introduce favorable π-π stacking interactions, hydrogen bonding opportunities, and improved pharmacokinetic profiles. Such groups can be appended to the sulfonamide nitrogen or can replace the tert-butyl group of the carbamate.

The synthesis of N-aryl or N-heteroaryl sulfonamide analogs can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, between the parent sulfonamide and an appropriate aryl or heteroaryl halide. Alternatively, nucleophilic aromatic substitution reactions can be employed in cases where the aromatic or heterocyclic ring is sufficiently activated.

Table 3: Aromatic and Heterocyclic Derivatives

Compound IDMoiety IntroducedPosition of IntroductionPotential Advantage
3a PhenylN-sulfonamidePotential for π-π stacking interactions.
3b ThiazoleN-sulfonamideIntroduction of a hydrogen bond acceptor.
3c IndoleN-sulfonamideCan serve as a hydrogen bond donor and engage in hydrophobic interactions.
3d Benzyl (on carbamate N)N-carbamateModification of lipophilicity and metabolic stability.

Stereochemical Considerations in Derivative Synthesis

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with distinct biological activities and pharmacokinetic profiles. Chirality can be introduced by incorporating substituents on the alkyl linker or by using chiral N-substituents on the sulfonamide.

The stereoselective synthesis of such derivatives is crucial to evaluate the activity of individual enantiomers. This can be achieved by using chiral starting materials, employing chiral catalysts, or resolving racemic mixtures through techniques such as chiral chromatography. For example, the synthesis of an analog with a hydroxyl group on the butyl linker would generate a chiral center, and stereoselective reduction of a corresponding ketone precursor could provide access to specific enantiomers.

The stereochemical configuration of the final compounds would need to be rigorously determined using analytical techniques such as chiral HPLC and NMR spectroscopy with chiral shift reagents.

Applications of Tert Butyl N 4 Sulfamoylbutyl Carbamate in Academic Research and As a Synthetic Intermediate

Utilization as a Protecting Group Strategy in Multistep Organic Synthesis

In multistep organic synthesis, the protection of reactive functional groups is a critical strategy to ensure reaction specificity and high yields. The amino group is a potent nucleophile that readily reacts with electrophiles. Protecting an amine as a carbamate (B1207046) derivative temporarily reduces its reactivity, allowing other transformations to occur selectively elsewhere in the molecule. organic-chemistry.org

The tert-butoxycarbonyl (Boc) group, present in tert-butyl N-(4-sulfamoylbutyl)carbamate, is one of the most widely used protecting groups for amines due to its favorable properties. masterorganicchemistry.com Carbamates are generally stable under a wide variety of reaction conditions, yet they can be removed easily without affecting other sensitive functional groups, such as existing amide bonds. masterorganicchemistry.com The Boc group, in particular, is valued for its stability in basic, hydrogenolytic, and various nucleophilic environments. Its removal is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA), which efficiently cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation. masterorganicchemistry.comlibretexts.org

Table 1: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Common Reagents for Removal (Deprotection) Stability
tert-Butoxycarbonyl Boc Strong acids (e.g., TFA, HCl) Stable to base, hydrogenolysis, and mild nucleophiles.
Carboxybenzyl Cbz or Z Catalytic hydrogenation (H₂, Pd-C) Stable to acidic and basic conditions.

Role as a Precursor in the Synthesis of Advanced Chemical Structures

Beyond its role in protection, this compound functions as a key building block for constructing more complex molecular architectures. Its bifunctional nature—a protected amine at one end and a sulfonamide at the other, separated by a butyl chain—allows for sequential and site-selective modifications.

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals and natural products. bath.ac.uk Carbamate-containing compounds are valuable precursors for the synthesis of these rings. In a well-established method known as the Clauson-Kaas synthesis, O-substituted carbamates can be condensed with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid to produce N-alkoxycarbonyl pyrroles in a single step and in good yield. bath.ac.uk This approach allows for the direct installation of a protected nitrogen atom into the pyrrole (B145914) ring system. bath.ac.uk

Furthermore, the sulfonamide moiety of the molecule is structurally related to N-sulfonyl groups, which are pivotal in the functionalization of pyrroles. N-sulfonyl pyrroles can act as versatile synthetic linchpins, enabling a wide range of chemical transformations that would otherwise be difficult to achieve. researchgate.net

The primary application of this compound as a synthetic intermediate is to introduce a 4-sulfamoylbutylamine moiety into a target molecule. The Boc-protected compound can be used in reactions where the sulfonamide group is modified or coupled to another molecule. In a subsequent step, the Boc group is removed to unveil the primary amine. This newly liberated amine can then participate in a host of reactions, such as amide bond formation, alkylation, or reductive amination, to complete the synthesis of the final product. This strategy is frequently employed in the synthesis of drug candidates and other complex organic molecules. google.comnih.gov

Employment in Chemical Probe Development for In Vitro Studies

Chemical probes are small molecules designed to selectively interact with a protein of interest, enabling the study of its biological function. nih.gov The development of high-quality chemical probes is a significant endeavor in chemical biology and drug discovery. nih.gov While specific use of this compound as a chemical probe is not extensively documented, its structural components are highly relevant to probe design.

The sulfonamide group is a well-known pharmacophore present in many clinically approved drugs and is capable of forming key interactions with biological targets. The butyl chain serves as a flexible linker or spacer, which is often necessary to position a reactive or binding group correctly within a protein's active site. The Boc-protected amine provides a synthetic handle; after deprotection, it can be used to attach reporter tags, such as fluorescent dyes or biotin, or to link the molecule to a larger scaffold, which are common strategies in the design of advanced chemical probes.

Contribution to Methodological Advancements in Organic Reactions

The development of new, efficient, and selective chemical reactions is a central goal of organic chemistry. Reagents containing Boc-protected amines have been instrumental in the advancement of novel synthetic methods.

A significant area of modern synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds. Photocatalysis has emerged as a powerful tool for achieving these transformations under mild conditions. Research has demonstrated that rationally designed carbamates, such as tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate, can be used in photocatalyzed protocols for the direct C–H amidation of heterocycles like indoles. rsc.org In these reactions, the carbamate serves as a precursor to a nitrogen-centered radical upon activation by a photocatalyst. This radical can then engage in a regioselective C–H amidation, forming a new carbon-nitrogen bond—a critical linkage in many biologically active molecules. rsc.org This methodology provides a straightforward and efficient route to amino-substituted indoles, which are important structures in medicinal chemistry. rsc.org The use of a Boc-protected amine precursor is advantageous as the resulting amidated product remains protected and ready for further synthetic elaboration.

Table 2: Mentioned Chemical Compounds

Compound Name
2,5-dimethoxytetrahydrofuran
4-aminobutane-1-sulfonamide
Biotin
Carbon dioxide
Hydrochloric acid (HCl)
N-alkoxycarbonyl pyrroles
N-sulfonyl pyrroles
Piperidine
This compound
tert-butyl alkyl((perfluoropyridin-4-yl)oxy)carbamate

Participation in Palladium-Catalyzed Amidation

Currently, there is a notable absence of specific examples in peer-reviewed scientific literature detailing the direct participation of this compound in palladium-catalyzed amidation reactions. This synthetic transformation, a cornerstone of modern organic chemistry, typically involves the coupling of an amine with a carboxylic acid derivative or an aryl halide, facilitated by a palladium catalyst.

Ar-X + H₂N-R $\xrightarrow{Pd\ Catalyst,\ Ligand,\ Base}$ Ar-NH-R
(where Ar = aryl group, X = halide, and R-NH₂ can be a carbamate)

The structure of this compound, with its primary amine protected by a tert-butoxycarbonyl (Boc) group and a terminal sulfamoyl group, suggests its potential as a building block in medicinal chemistry and organic synthesis. In principle, the Boc-protected amino group could be deprotected to liberate the primary amine, which could then participate in a subsequent palladium-catalyzed amidation. Alternatively, the entire molecule could potentially be coupled with other molecules via its sulfamoyl group or through modifications to the butyl chain, though such reactions are not prominently documented.

Given the lack of direct research on this specific compound's role in palladium-catalyzed amidation, a detailed discussion of reaction conditions, yields, and specific research findings is not possible at this time. Future research may explore the utility of this compound as a substrate or precursor in such catalytic processes, leveraging its unique combination of a protected amine and a sulfamoyl functional group.

Advanced Analytical Methodologies for Characterization and Quantification in Research Contexts

Spectroscopic Analysis of Structural Features

Spectroscopic methods are paramount for elucidating the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, offers a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of tert-butyl N-(4-sulfamoylbutyl)carbamate, distinct signals corresponding to each unique proton environment are expected. The tert-butyl group gives rise to a prominent singlet at approximately 1.4 ppm due to the nine equivalent protons. The protons on the butyl chain would appear as multiplets, with their chemical shifts influenced by adjacent groups. The methylene (B1212753) group attached to the carbamate (B1207046) nitrogen (CH₂ -NHBoc) would likely resonate around 3.0-3.2 ppm, while the methylene group adjacent to the sulfonamide (CH₂ -SO₂NH₂) is expected further downfield, around 2.9-3.1 ppm. The two central methylene groups would appear as a complex multiplet in the 1.5-1.8 ppm region. The NH proton of the carbamate typically appears as a broad signal around 4.5-5.5 ppm, while the two protons of the sulfonamide (SO₂NH₂ ) would produce a broad singlet further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Key expected signals include the carbonyl carbon of the carbamate group at approximately 156 ppm. The quaternary and methyl carbons of the tert-butyl group are anticipated around 79 ppm and 28 ppm, respectively. chemicalbook.com The four distinct methylene carbons of the butyl chain would resonate in the aliphatic region of the spectrum, typically between 25 and 50 ppm.

The following table summarizes the anticipated NMR data for the compound.

¹H NMR Data AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Protons-C(CH₃ )₃~ 1.4Singlet9H
-CH₂-CH₂ -CH₂ -CH₂-~ 1.5 - 1.8Multiplet4H
-CH₂ -SO₂NH₂~ 2.9 - 3.1Triplet2H
-CH₂ -NHBoc~ 3.0 - 3.2Multiplet2H
-NH -Boc~ 4.5 - 5.5Broad Singlet1H
-SO₂NH₂ ~ 7.0 - 7.5Broad Singlet2H
¹³C NMR Data AssignmentPredicted Chemical Shift (δ, ppm)
Carbons-C(C H₃)₃~ 28
-C H₂-CH₂-~ 25 - 30
-CH₂-C H₂-~ 40 - 45
-C (CH₃)₃~ 79
-C =O~ 156

Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and providing structural information through fragmentation analysis. For a non-volatile compound like this compound, electrospray ionization (ESI) is a common and effective ionization method.

The calculated molecular weight of this compound (C₉H₂₀N₂O₄S) is 268.12 g/mol . In positive ion mode ESI-MS, the compound is expected to be readily detected as its protonated molecular ion [M+H]⁺ at an m/z of approximately 269.13. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 291.11, may also be observed.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, yielding structurally significant daughter ions. Key fragmentation pathways would include:

Loss of the tert-butyl group: A characteristic fragmentation involves the cleavage of the tert-butyl cation, resulting in a fragment at [M+H-56]⁺.

Loss of isobutylene (B52900): A neutral loss of isobutylene (56 Da) from the parent ion is a hallmark of Boc-protected amines, leading to a protonated carbamic acid intermediate.

Loss of the entire Boc group: Cleavage can result in the loss of the C₅H₉O₂ moiety (101 Da).

Cleavage of the sulfonamide group: Fragmentation may also involve the loss of SO₂NH₂ (80 Da).

Predicted MS Data Ion SpeciesPredicted m/zDescription
Parent Ion[M+H]⁺269.13Protonated molecular ion
[M+Na]⁺291.11Sodium adduct
Major Fragments[M+H - 56]⁺213.13Loss of isobutylene
[M+H - 100]⁺169.13Loss of Boc group (C₅H₈O₂)
[M+H - 80]⁺189.13Loss of sulfonamide group

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the carbamate and sulfonamide groups would appear as distinct bands in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) group of the carbamate is expected to produce a strong, sharp absorption band around 1700-1680 cm⁻¹. rsc.org The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond: an asymmetric stretch typically around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. Finally, C-H stretching vibrations for the alkyl portions of the molecule would be observed just below 3000 cm⁻¹.

Predicted IR Data Functional GroupCharacteristic Absorption (cm⁻¹)Bond Vibration
N-HCarbamate & Sulfonamide3400 - 3200Stretching
C-HAlkyl2980 - 2850Stretching
C=OCarbamate1700 - 1680Stretching
S=OSulfonamide1350 - 1320Asymmetric Stretching
S=OSulfonamide1160 - 1140Symmetric Stretching
C-OCarbamate1250 - 1200Stretching

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile to semi-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

A typical RP-HPLC setup would involve a C18 stationary phase column. A gradient elution mobile phase, starting with a high percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol, would effectively separate the target compound from more polar and less polar impurities. To ensure good peak shape and reproducibility, a small amount of an acid modifier, such as 0.1% formic acid or acetic acid, is often added to the mobile phase. rsc.org Detection can be achieved using a UV detector, likely at a low wavelength (~210 nm) due to the lack of a strong chromophore, or more selectively and sensitively with a mass spectrometer (LC-MS). rsc.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its high molecular weight, polarity, and thermal lability (the Boc group can be cleaved at elevated temperatures), this compound is not amenable to direct analysis by GC.

However, GC is an invaluable tool for monitoring the purity of volatile starting materials or for detecting volatile intermediates that may be formed during the synthesis. For instance, if the synthetic route involves precursors such as 4-chlorobutane-1-sulfonamide (B1655073) or other volatile alkylating agents, GC with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be the method of choice to assess their purity and monitor their consumption throughout the reaction.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). ijpda.orgresearchgate.net These enhancements are primarily achieved by using columns packed with smaller sub-2 μm particles, which necessitates instrumentation capable of handling the resulting high back-pressures. ijpda.orgresearchgate.net For a molecule like this compound, which contains both a carbamate and a sulfonamide functional group, UPLC is an ideal technique for analysis in various research applications, including reaction monitoring, purity assessment, and stability studies.

The analysis of carbamate-containing compounds by UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a well-established methodology. nih.govcmes.orgnih.govingenieria-analitica.com Reversed-phase chromatography is typically the method of choice, utilizing columns such as a C18 to separate the analyte from impurities based on hydrophobicity. nih.govcmes.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. nih.govsielc.comsielc.com

When coupled with a mass spectrometer, particularly a triple quadrupole instrument, UPLC-MS/MS provides exceptional sensitivity and selectivity. nih.govingenieria-analitica.com The quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govingenieria-analitica.com This technique allows for the accurate quantification of this compound even in complex matrices, with low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

Below is an interactive table detailing a hypothetical, yet typical, set of UPLC-MS/MS parameters that could be developed for the analysis of this compound.

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis

ParameterCondition
Chromatography System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitoring Mode Multiple Reaction Monitoring (MRM)

X-ray Crystallography for Solid-State Structure Determination

While techniques like UPLC provide information on purity and quantity, single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule in the solid state. researchgate.net This technique provides unequivocal proof of a compound's constitution and conformation, which is invaluable for confirming the outcome of a synthetic route and for understanding the molecule's intrinsic structural properties.

For a compound such as this compound, obtaining a crystal structure would provide a wealth of information. The process involves growing a high-quality single crystal of the material, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. nih.gov

The structural data obtained from X-ray crystallography for sulfonamide and carbamate derivatives are crucial for several reasons. cardiff.ac.ukresearchgate.net It allows for the precise measurement of:

Bond Lengths and Angles: Confirming expected molecular geometry and identifying any unusual structural features. For example, the S-O and S-N bond lengths in the sulfonamide group are key indicators of its electronic environment.

Torsional Angles: Defining the conformation of the molecule, such as the orientation of the tert-butyl group relative to the carbamate plane and the conformation of the butyl chain.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice. This includes identifying hydrogen bonds, which are expected to be significant for this molecule given the presence of N-H donors (from both the carbamate and sulfonamide groups) and multiple oxygen acceptors. cardiff.ac.uk Understanding these interactions is critical for rationalizing physical properties like melting point and solubility.

The successful crystallographic analysis of related sulfonamide and tert-butyl carbamate compounds demonstrates the utility of this technique for providing detailed molecular insights. cardiff.ac.ukresearchgate.netijsr.netnih.gov

The following interactive table presents the type of crystallographic data that would be generated from a successful single-crystal X-ray diffraction experiment on this compound.

Table 2: Example Crystallographic Data Table

ParameterValue
Empirical Formula C9H20N2O4S
Formula Weight 252.33
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (ų)
Z (Molecules per unit cell) e.g., 4
Calculated Density (g/cm³)
Radiation e.g., Mo Kα (λ = 0.71073 Å)
Temperature e.g., 100(2) K
Final R indices [I > 2σ(I)] R1, wR2

Q & A

Q. Answer :

  • Reaction Optimization : Use tert-butyl carbamate and 4-sulfamoylbutyl chloride under basic conditions (e.g., K₂CO₃ or NaOH) in anhydrous DMF or THF at 0–25°C. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product. Purity >95% is achievable with iterative solvent optimization .
  • Yield Enhancement : Pre-activate the sulfamoylbutyl chloride with catalytic DMAP to accelerate nucleophilic substitution .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm), and sulfamoyl (δ ~3.3 ppm for NH₂) groups .
    • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How does this compound interact with biological targets, and what methodological frameworks are used to study these interactions?

Q. Answer :

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Use stopped-flow spectroscopy or fluorescence quenching to measure binding constants (Kᵢ) for sulfamoyl-containing enzymes (e.g., carbonic anhydrase) .
    • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the sulfamoyl group and enzyme active sites .
  • Cellular Uptake : Radiolabel the compound (¹⁴C-tert-butyl group) and quantify intracellular accumulation via scintillation counting .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Answer :

  • Data Reconciliation Framework :
    • Batch Variability : Compare purity (>95% vs. lower grades) using COA documentation .
    • Assay Conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent (DMSO concentration <0.1%) across labs .
    • Control Experiments : Validate target specificity with knockout cell lines or competitive inhibitors .
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends in IC₅₀ values or pharmacokinetic profiles .

Advanced: What computational strategies are used to predict the physicochemical properties of this compound?

Q. Answer :

  • Property Prediction :
    • LogP : Use MarvinSketch or ACD/Labs to calculate partition coefficients (~1.8), critical for bioavailability .
    • Solubility : Apply COSMO-RS or QSPR models to estimate aqueous solubility (e.g., ~2.5 mg/mL at 25°C) .
  • Degradation Pathways : Simulate hydrolysis (acidic/basic conditions) via Gaussian or ORCA to identify labile bonds (e.g., carbamate cleavage) .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Q. Answer :

  • Storage : Seal in amber glass vials under inert gas (N₂ or Ar) to prevent oxidation. Store at –20°C for long-term stability .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via HPLC .

Advanced: How can researchers leverage this compound as a precursor in medicinal chemistry?

Q. Answer :

  • Derivatization Strategies :
    • Sulfamoyl Modifications : React with acyl chlorides or aldehydes to generate sulfonamide prodrugs .
    • Carbamate Deprotection : Use TFA (1:1 v/v in DCM) to cleave the tert-butyl group, enabling conjugation to peptides or polymers .
  • Biological Evaluation : Screen derivatives against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays and compare SAR trends .

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
  • Toxicity Screening : Refer to SDS for LD₅₀ data (e.g., oral rat LD₅₀ >2000 mg/kg) and prioritize acute toxicity assays .

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